2-(3-Methylbutoxy)-1,2-diphenylethan-1-one
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Overview
Description
2-(3-Methylbutoxy)-1,2-diphenylethan-1-one is an organic compound with a complex structure that includes a diphenylethanone core substituted with a 3-methylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutoxy)-1,2-diphenylethan-1-one typically involves the reaction of 1,2-diphenylethanone with 3-methylbutanol in the presence of a suitable catalyst. One common method is the use of acid catalysts to facilitate the etherification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of heterogeneous catalysts can also enhance the efficiency of the process by providing a reusable and stable catalytic system.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutoxy)-1,2-diphenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The 3-methylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Methylbutoxy)-1,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(3-Methylbutoxy)-1,2-diphenylethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylbutoxy)-1,3-benzodithiole: Used for introducing cyclic dithioacetal functions.
3-Methylbutoxyacetic acid: Known for its reactivity with strong oxidizing acids.
Oxypeucedanin hydrate: A related compound with a similar 3-methylbutoxy group.
Uniqueness
2-(3-Methylbutoxy)-1,2-diphenylethan-1-one is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
22499-14-5 |
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Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(3-methylbutoxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C19H22O2/c1-15(2)13-14-21-19(17-11-7-4-8-12-17)18(20)16-9-5-3-6-10-16/h3-12,15,19H,13-14H2,1-2H3 |
InChI Key |
BCLVPRVYAKBMJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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